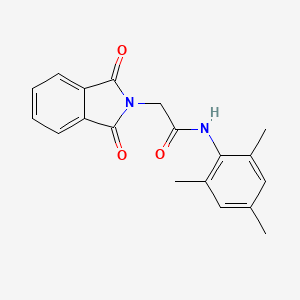

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide

説明

2-(1,3-Dioxoisoindolin-2-yl)-N-mesitylacetamide is a chemical compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the N-isoindoline-1,3-dione heterocycles, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Another method includes the reaction between phenylethylamine and phthalic anhydride under heating and solventless conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

化学反応の分析

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)-N-mesitylacetamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the isoindoline nucleus. These products are often used in further chemical synthesis and applications.

科学的研究の応用

2-(1,3-Dioxoisoindolin-2-yl)-N-mesitylacetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Industry: Utilized in the production of dyes, colorants, and polymer additives.

作用機序

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are involved in neurotransmitter regulation . The compound binds to the active sites of these enzymes, preventing their normal function and leading to altered neurotransmitter levels.

類似化合物との比較

Similar Compounds

2-(1,3-Dioxoisoindolin-2-yl)-N-phenethylacetamide: Similar in structure but with a phenethyl group instead of a mesityl group.

2-(3,4-Dihydroisoquinolin-1-yl)isoindole-1,3-dione: Contains a dihydroisoquinoline moiety.

Uniqueness

2-(1,3-Dioxoisoindolin-2-yl)-N-mesitylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The mesityl group provides steric hindrance and electronic effects that influence the compound’s interactions with enzymes and other molecular targets.

生物活性

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide is a derivative of isoindole and has garnered attention for its potential biological activities. This article presents a detailed review of its biological activity, focusing on its antioxidant properties, interactions with key biological targets, and pharmacokinetic profiles.

- Molecular Formula : C15H15N1O3

- Molecular Weight : 271.29 g/mol

- CAS Number : Not specified in the sources but closely related compounds are available.

Biological Activity Overview

Recent studies have demonstrated that compounds similar to this compound exhibit significant biological activities, particularly in antioxidant and anti-inflammatory capacities.

Antioxidant Activity

The antioxidant activity of this class of compounds was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicate that these compounds can effectively scavenge free radicals:

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| 1b | 25 | High |

| 1a | 50 | Moderate |

The compound 1b , which shares structural similarities with our target compound, showed the most potent antioxidant activity among tested derivatives .

Interaction with Biological Targets

The compound has been shown to interact with several important biological targets:

- Monoamine Oxidase B (MAO-B) : Inhibitors of MAO-B have implications in treating neurodegenerative diseases. The interaction of the compound with MAO-B was characterized by conventional hydrogen bonding with amino acid residues GLY 434 and MET 436 .

- Cyclooxygenase-2 (COX-2) : COX-2 inhibitors are significant in reducing inflammation and pain. The binding affinity of the compound to COX-2 suggests potential anti-inflammatory properties .

- Nuclear Factor Kappa B (NF-KB) : NF-KB is a critical transcription factor involved in inflammatory responses. Compounds that inhibit NF-KB can reduce inflammation and have therapeutic potential in various diseases .

Pharmacokinetic and Pharmacodynamic Profiles

Pharmacokinetic studies predict favorable absorption characteristics for the compound:

| Parameter | Value |

|---|---|

| Intestinal Absorption | High |

| Blood-Brain Barrier Permeability | Good |

| Central Nervous System Penetration | Suitable |

| Toxicity | Low predicted toxicity |

These profiles suggest that the compound could be a promising candidate for further development in therapeutic applications targeting oxidative stress and inflammation-related conditions .

Study on Antioxidant Effects

A study published in MDPI evaluated various derivatives of isoindole compounds for their antioxidant properties. The results indicated that modifications to the isoindole structure significantly influenced antioxidant capacity. The study concluded that compounds with electron-donating groups exhibited enhanced activity due to increased stability of the radical formed during scavenging .

In Vivo Studies

While most current research is focused on in vitro evaluations, preliminary in vivo studies are essential for understanding the efficacy and safety profile of these compounds. Future studies should aim to assess the biological effects in animal models to validate the therapeutic potential observed in vitro.

特性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-11-8-12(2)17(13(3)9-11)20-16(22)10-21-18(23)14-6-4-5-7-15(14)19(21)24/h4-9H,10H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZXJGJTQFWIGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973334 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5774-50-5 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。